4,6-Dichloro-8-iodoquinoline
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical Research
The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of chemical research, particularly in medicinal chemistry. organic-chemistry.orgnih.govacs.org This structural motif is not merely a synthetic curiosity but is a privileged core found in a multitude of natural products, most famously in the antimalarial alkaloid quinine. researchgate.netscispace.com Its significance stems from its versatile chemical reactivity and its ability to interact with a wide array of biological targets. organic-chemistry.orgworktribe.com
The quinoline nucleus serves as a fundamental building block for the design and synthesis of new therapeutic agents. acs.org Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal properties. nih.govresearchgate.net The rigid, planar structure of the quinoline ring system allows it to intercalate with DNA, while the nitrogen atom and various substitution points offer opportunities for hydrogen bonding and other interactions with enzymes and receptors. nih.gov This has led to the development of numerous approved drugs and compounds currently in clinical trials for various diseases. organic-chemistry.org The adaptability of the quinoline scaffold allows chemists to modify its structure to fine-tune its electronic and steric properties, thereby optimizing its biological activity and pharmacological profile. nih.gov
Rationale for Academic Research on Polysubstituted Haloquinolines
The introduction of multiple halogen substituents onto the quinoline scaffold is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. smolecule.com The specific placement of different halogens, such as chlorine and iodine, on the quinoline ring creates unique electronic environments and steric profiles, which can lead to enhanced or novel biological activities.
Academic research into polysubstituted haloquinolines is driven by several factors:
Modulation of Biological Activity: The nature and position of the halogen atoms can dramatically affect a compound's efficacy. For instance, the presence of halogens is a common feature in many antimicrobial and anticancer agents. smolecule.com
Synthetic Utility: Halogen atoms, particularly iodine, serve as versatile synthetic handles for further molecular elaboration. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. This allows for the construction of complex, highly functionalized quinoline derivatives that would be difficult to access otherwise. organic-chemistry.org
Probing Molecular Interactions: Polysubstituted haloquinolines serve as valuable tools for studying halogen bonding and other non-covalent interactions in biological systems. Understanding these interactions is crucial for rational drug design.
Development of New Materials: The unique electronic properties of these compounds also make them of interest in materials science, for applications such as organic light-emitting diodes (OLEDs). dntb.gov.ua
The compound 4,6-dichloro-8-iodoquinoline is a prime example of a polysubstituted haloquinoline designed for such research, offering distinct reactive sites for further chemical modification. cymitquimica.com
Historical Context and Evolution of Quinoline Synthesis Methodologies
The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. dntb.gov.ua A few years later, in 1842, Charles Gerhardt synthesized it through the distillation of quinine. scispace.com However, the structural elucidation and the subsequent development of systematic synthetic methods occurred in the latter half of the 19th century.
Several classical "named" reactions form the foundation of quinoline synthesis, many of which are still in use today. dntb.gov.ua These methods typically involve the condensation and cyclization of anilines with various partners:
Skraup Synthesis (1880): This was one of the earliest and most famous methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. dntb.gov.ua
Doebner-von Miller Reaction (1881): A variation that uses α,β-unsaturated carbonyl compounds reacting with anilines.
Friedländer Synthesis (1882): This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. dntb.gov.ua
Combes Synthesis (1888): The reaction of anilines with β-diketones.
Conrad-Limpach-Knorr Synthesis: This route involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (4-quinolinones).
Over the decades, these foundational methods have been continuously refined to improve yields, expand substrate scope, and employ milder, more environmentally friendly conditions. dntb.gov.ua Modern advancements include the use of microwave irradiation, ionic liquids, and novel catalytic systems, including transition-metal-free approaches. organic-chemistry.orgdntb.gov.ua The development of transition-metal-catalyzed reactions, particularly those involving palladium, has revolutionized the synthesis of polysubstituted quinolines, allowing for precise functionalization and the construction of complex molecular architectures. nih.govrsc.org
Focus on this compound
The compound this compound is a specific example of a polysubstituted haloquinoline. While detailed, peer-reviewed studies focusing exclusively on this compound are limited, its structure suggests its primary role as a chemical intermediate in synthetic and medicinal chemistry research. cymitquimica.com
Its key chemical identifiers and properties are summarized below.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1171918-94-7 |
| Molecular Formula | C₉H₄Cl₂IN |
| Synonyms | Quinoline, 4,6-dichloro-8-iodo- |
Data sourced from multiple chemical databases. cymitquimica.comchemicalbook.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-8-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOSDCAERUFQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308974 | |
| Record name | 4,6-Dichloro-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171918-94-7 | |
| Record name | 4,6-Dichloro-8-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171918-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Functionalization of 4,6 Dichloro 8 Iodoquinoline
Nucleophilic Aromatic Substitution Reactions of Halogenated Quinolines
Nucleophilic aromatic substitution (SNAr) on the quinoline (B57606) ring is highly dependent on the position of the leaving group. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a negatively charged intermediate (a Meisenheimer-like complex). The stability of this intermediate dictates the reactivity of the halide.
Halogens located at the C-2 and C-4 positions of the quinoline ring are significantly activated towards nucleophilic attack. This heightened reactivity is a direct consequence of the electron-withdrawing nature of the ring nitrogen atom. The nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at these positions.
Generally, the C-4 position is more susceptible to nucleophilic substitution than the C-2 position. mdpi.com This preference is attributed to more effective delocalization of the negative charge onto the electronegative nitrogen atom from the C-4 position. Therefore, in 4,6-dichloro-8-iodoquinoline, the chlorine atom at the C-4 position is the most activated site for SNAr reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the C-4 chlorine under relatively mild conditions. researchgate.net
Illustrative Reactivity at C-4 Position:
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
| Amine | Aniline (B41778) | Ethanol, Reflux | 4-Anilino-6-chloro-8-iodoquinoline |
| Alkoxide | Sodium Methoxide | Methanol, 60 °C | 4-Methoxy-6-chloro-8-iodoquinoline |
| Thiolate | Sodium Thiophenoxide | DMF, 80 °C | 4-(Phenylthio)-6-chloro-8-iodoquinoline |
This table is illustrative, showing expected outcomes based on the known reactivity of 4-chloroquinolines.
In stark contrast to the activated C-4 position, the halogens on the carbocyclic (benzene) portion of the quinoline ring—at positions C-6 and C-8—are significantly less reactive towards nucleophilic aromatic substitution. These positions behave similarly to standard aryl halides. The ring nitrogen has a diminished electronic influence on these distal positions, and consequently, it cannot effectively stabilize the intermediate that would be formed upon nucleophilic attack.
For this compound, both the C-6 chlorine and the C-8 iodine are unreactive under standard SNAr conditions that would readily functionalize the C-4 position. Displacement of these halogens requires much harsher conditions, such as high temperatures and pressures, or the presence of a strong electron-withdrawing group elsewhere on the benzene (B151609) ring, which is not the case for this molecule. This pronounced difference in reactivity is a cornerstone of its synthetic utility, allowing for selective substitution at C-4 while leaving the C-6 and C-8 halogens intact for subsequent transformations.
Cross-Coupling Methodologies for C-C, C-N, and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and their application to polyhalogenated substrates like this compound is governed by the differential reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a palladium(0) center is a key predictor of site selectivity:
C–I > C–Br > C–OTf >> C–Cl
Based on this trend, the carbon-iodine bond at the C-8 position is overwhelmingly the most reactive site in this compound for all standard cross-coupling reactions. This allows for highly selective functionalization at C-8, with the two chlorine atoms remaining untouched for potential subsequent reactions under more forcing conditions.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for creating C(sp²)–C(sp²) bonds. nrochemistry.comlibretexts.orgharvard.edu When applied to this compound, the reaction demonstrates exceptional regioselectivity. The palladium catalyst will selectively undergo oxidative addition into the weaker C-I bond at the C-8 position, enabling the introduction of an aryl or vinyl group at this site. researchgate.net
This selective transformation allows for the synthesis of 8-aryl-4,6-dichloroquinolines. Should further functionalization be desired, the resulting dichloro-product can be subjected to a second Suzuki-Miyaura coupling under more vigorous conditions to react at the C-4 chloro position.
Representative Conditions for Selective Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 4,6-Dichloro-8-phenylquinoline |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 4,6-Dichloro-8-(4-methoxyphenyl)quinoline |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 4,6-Dichloro-8-vinylquinoline |
This table presents typical conditions for selective coupling at the C-I bond, based on analogous reactions with halo-iodo-heterocycles.
The principle of selective reactivity at the C-8 iodine bond extends to other important C-C bond-forming reactions, including the Heck and Sonogashira couplings.
The Heck reaction couples the substrate with an alkene. For this compound, this would selectively produce an 8-alkenylquinoline derivative, leaving the chloro substituents unaffected.
The Sonogashira reaction couples the substrate with a terminal alkyne, providing a direct route to alkynylated quinolines. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction is particularly reliable for its chemoselectivity. Studies on analogous dihalogenated quinolines, such as 2-bromo-4-iodo-quinoline, have shown that Sonogashira coupling occurs exclusively at the site of the iodine atom, highlighting the predictable nature of this transformation. libretexts.org This provides a robust method for synthesizing 8-alkynyl-4,6-dichloroquinolines.
The Buchwald-Hartwig amination is a premier palladium-catalyzed method for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.org The reaction's selectivity follows the same C-I > C-Cl reactivity pattern. Consequently, when this compound is treated with a primary or secondary amine under Buchwald-Hartwig conditions, the amination occurs chemoselectively at the C-8 position. wikipedia.org
This reaction provides facile access to a wide range of 8-aminoquinoline (B160924) derivatives, which are important scaffolds in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for achieving high yields and can be tailored to the specific amine coupling partner. The chlorine atoms at C-4 and C-6 remain available for subsequent functionalization, making this a key step in the divergent synthesis of complex quinoline derivatives.
Other Transition Metal-Mediated Coupling Reactions (e.g., Negishi, Kumada)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net The Negishi and Kumada couplings, in particular, offer effective strategies for the functionalization of halogenated heterocycles like this compound.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is a key consideration for chemoselective coupling. The C8-I bond is the most susceptible to oxidative addition to a low-valent palladium or nickel catalyst, making it the primary site for functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C8 position while leaving the C4-Cl and C6-Cl bonds intact for subsequent transformations.
The general mechanism for a palladium-catalyzed Negishi coupling is depicted below:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C8-I) of the quinoline, forming a Pd(II) intermediate.
Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is also typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org It was one of the first reported catalytic cross-coupling methods. wikipedia.org Similar to the Negishi coupling, the Kumada reaction can be applied to aryl and vinyl halides. wikipedia.org The reactivity trend of the halogens in this compound would again favor initial reaction at the more labile C8-iodo position. The choice between Negishi and Kumada couplings often depends on the desired functional group tolerance, as Grignard reagents are more basic and can be less compatible with certain sensitive functional groups compared to organozinc reagents.
Table 1: Comparison of Negishi and Kumada Coupling Reactions for Potential Functionalization of this compound
| Feature | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) |
| Typical Catalysts | Palladium or Nickel | Palladium or Nickel |
| Reactivity of Halogens | I > Br > Cl | I > Br > Cl |
| Functional Group Tolerance | Generally high | Lower due to basicity of Grignard reagent |
| Primary Site of Reaction | C8-Iodo position | C8-Iodo position |
Electrophilic Substitution Reactions on the Halogenated Quinoline Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of quinoline, the benzene ring (carbocycle) is more electron-rich and thus more susceptible to electrophilic attack than the pyridine (B92270) ring. quimicaorganica.org The positions most favorable for electrophilic substitution on the unsubstituted quinoline ring are C5 and C8, due to the greater stability of the resulting cationic intermediates. quimicaorganica.org
For this compound, the existing substituents will significantly influence the regioselectivity of further electrophilic attack. The chlorine and iodine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of the electron-donating effect of their lone pairs through resonance.
Common electrophilic substitution reactions that could be applied to this system include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Halogenation: Introduction of another halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid.
The interplay of the directing effects of the existing halogens and the inherent reactivity of the quinoline nucleus will determine the position of the incoming electrophile.
Regioselectivity Profiles in Polysubstituted Quinoline Frameworks
The regioselectivity of electrophilic substitution on this compound is a complex interplay of the electronic and steric effects of the substituents. The directing effects of the substituents are as follows:
The nitrogen atom in the quinoline ring is deactivating towards electrophilic attack on the pyridine ring and directs incoming electrophiles to the benzene ring.
The chlorine atom at C4 primarily influences the electronic properties of the pyridine ring.
The chlorine atom at C6 is an ortho-, para-director. It will direct incoming electrophiles to the C5 and C7 positions.
The iodine atom at C8 is also an ortho-, para-director. It will direct incoming electrophiles to the C7 and C5 positions.
Considering these factors, the potential sites for electrophilic attack on the benzene ring are C5 and C7. The C5 position is activated by both the C6-chloro and C8-iodo substituents through their para- and ortho-directing effects, respectively. The C7 position is activated by the ortho-directing effect of the C6-chloro group and the para-directing effect of the C8-iodo group.
Table 2: Predicted Directing Effects of Substituents in this compound on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect | Predicted Positions of Attack |
| Quinoline Nitrogen | 1 | Deactivating (Pyridine ring) | - | C5, C8 (on Benzene ring) |
| Chlorine | 4 | Deactivating | - | - |
| Chlorine | 6 | Deactivating (Inductive), Activating (Resonance) | ortho, para | C5, C7 |
| Iodine | 8 | Deactivating (Inductive), Activating (Resonance) | ortho, para | C5, C7 |
Radical-Mediated Functionalization of Halogenated Quinolines
Radical reactions offer an alternative and complementary approach to the functionalization of heterocyclic compounds. These reactions often proceed under mild conditions and can provide access to products that are not easily obtained through traditional ionic pathways.
The presence of halogen atoms, particularly iodine, on the quinoline ring of this compound opens up possibilities for radical-mediated transformations. The C-I bond is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN, peroxides) or through photolysis or sonication. youtube.com This would generate a quinolinyl radical at the C8 position, which could then participate in various radical processes, such as:
Radical-radical coupling: Combination with another radical species.
Addition to multiple bonds: Reaction with alkenes or alkynes to form new carbon-carbon bonds.
Atom transfer radical addition (ATRA): A chain reaction involving the transfer of a halogen atom.
Furthermore, recent studies have shown the potential for radical and ionic meta-C-H functionalization of quinolines, which could offer a pathway to introduce substituents at positions that are not readily accessible through other means. nih.gov Iodine itself can also mediate radical reactions, acting as a catalyst to promote transformations at C-H bonds. rsc.org
While specific examples of radical-mediated functionalization of this compound are scarce in the literature, the general principles of radical chemistry suggest that this substrate could be a viable candidate for such transformations, particularly leveraging the reactivity of the C8-iodo bond.
Advanced Applications of Halogenated Quinoline Scaffolds in Chemical Science
Ligand Design and Development in Organometallic Catalysis
The nitrogen atom and the rigid, planar structure of the quinoline (B57606) ring system make it an excellent scaffold for the design of ligands in organometallic catalysis. Halogen substituents can further modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity.
The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, with asymmetric catalysis offering an elegant solution. Quinoline-containing chiral ligands have emerged as a privileged class of molecules for inducing enantioselectivity in a wide array of metal-catalyzed reactions. The inherent chirality of these ligands, often introduced through the attachment of chiral auxiliaries to the quinoline backbone, is effectively transferred to the catalytic center, directing the stereochemical outcome of the reaction.
While specific applications of 4,6-dichloro-8-iodoquinoline in this domain are not extensively documented, the broader family of halogenated quinolines serves as a testament to the potential of this compound. For instance, chiral diamine ligands coordinated to ruthenium(II) have been shown to be highly effective in the asymmetric hydrogenation of quinoline derivatives, yielding tetrahydroquinolines with excellent enantioselectivity. nih.gov The electronic nature of the quinoline ring, which can be fine-tuned by halogenation, plays a crucial role in the catalytic cycle.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Cationic Ru(II)/Chiral Diamine | Quinolines | 1,2,3,4-Tetrahydroquinolines | Good to Excellent |
| Iridium/Chiral Diamine | Quinolines | 1,2,3,4-Tetrahydroquinolines | Good to Excellent |
This table presents representative data for the asymmetric hydrogenation of quinolines using chiral metal-diamine catalysts, illustrating the high levels of enantioselectivity achievable with quinoline-based catalytic systems.
Pincer ligands are a class of chelating agents that bind to a metal center through three donor atoms in a meridional fashion, forming a highly stable complex. The quinoline scaffold can be readily incorporated into the backbone of pincer ligands, providing a rigid and tunable platform. The substitution pattern on the quinoline ring, including the presence of halogens, can significantly impact the electronic properties of the metal center and, consequently, the catalytic performance.
For example, novel quinoline-based NNN-pincer copper(II) complexes have demonstrated superior catalytic activity in the oxidative esterification of allylic C(sp³)–H bonds. researchgate.net These air-stable catalysts operate under mild conditions and show excellent efficiency. While the specific use of this compound in such ligands has not been detailed, its di-chloro substitution pattern could be leveraged to modulate the Lewis acidity of the metal center, potentially enhancing catalytic activity.
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, as it offers a more atom-economical and efficient route to complex molecules. Iridium-catalyzed C-H borylation has emerged as a powerful tool in this regard, and quinoline derivatives are often employed as substrates in these reactions. The regioselectivity of C-H borylation on the quinoline ring is influenced by both steric and electronic factors.
The presence of halogen atoms on the quinoline scaffold can direct the borylation to specific positions. For instance, in some systems, borylation occurs preferentially at the C8 position of quinolines. nih.gov The carbon-iodine bond in this compound is a particularly useful synthetic handle, as it is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide range of functional groups at the 8-position, further expanding the molecular diversity that can be accessed from this versatile building block.
| Catalytic Transformation | Catalyst | Substrate | Key Feature |
| C-H Borylation | Iridium complexes | Quinolines | Regioselective functionalization |
| Suzuki-Miyaura Coupling | Palladium complexes | Iodoquinolines | C-C bond formation |
| Sonogashira Coupling | Palladium/Copper complexes | Iodoquinolines | C-C bond formation |
This table summarizes key catalytic transformations involving halogenated quinolines, highlighting the versatility of these compounds as substrates in modern organic synthesis.
Material Science Applications of Quinoline Derivatives
The unique electronic and photophysical properties of halogenated quinolines make them attractive candidates for applications in material science, particularly in the development of advanced functional materials.
The quinoline core is a common feature in many synthetic dyes and pigments. The introduction of halogens can lead to significant shifts in the absorption and emission spectra of these molecules, allowing for the fine-tuning of their color and photophysical properties. This tunability is highly desirable for the creation of "smart" materials that respond to external stimuli, such as light, heat, or changes in their chemical environment. For example, the fluorescence of certain quinoline derivatives can be quenched or enhanced in the presence of specific metal ions, forming the basis for chemical sensors.
Organic light-emitting diodes (OLEDs) are a promising technology for next-generation displays and solid-state lighting. The performance of an OLED is critically dependent on the properties of the organic materials used in its construction. Halogenated quinoline derivatives have shown considerable promise as emissive and electron-transporting materials in OLEDs.
A notable example is the use of bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) as a light-emitting material. researchgate.net This complex exhibits bright green electroluminescence with good efficiency. The chlorine atoms in this ligand are thought to enhance the stability and influence the electronic properties of the resulting device. While the direct application of this compound in OLEDs is not yet widely reported, its unique substitution pattern suggests it could be a valuable precursor for novel emitting or charge-transporting materials. The presence of the heavy iodine atom could potentially promote intersystem crossing, leading to phosphorescent emission, which is a key mechanism for achieving high efficiencies in OLEDs.
| Quinoline Derivative | Application in OLED | Emission Color | Key Property |
| Bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | Emitting Layer | Green | Bright Electroluminescence |
| Tris(8-hydroxyquinoline)aluminum(III) (Alq3) | Emitting/Electron Transport Layer | Green | Good Stability and Luminescence |
This table provides examples of halogenated quinoline derivatives used in OLEDs, showcasing their roles and key performance characteristics.
Application in Chemo- and Nano-Sensors
Halogenated quinolines are valuable platforms for the development of chemo- and nano-sensors due to their inherent photophysical properties and their ability to be functionalized. The quinoline nucleus itself is a fluorescent scaffold, and the introduction of halogens can modulate its electronic and steric properties, influencing its sensing capabilities.
The general strategy for designing such sensors involves incorporating a recognition site for a specific analyte into the halogenated quinoline structure. Upon binding of the analyte, a change in the fluorescence or a colorimetric signal is observed. The halogens can play a role in tuning the sensitivity and selectivity of the sensor by influencing the electron density of the quinoline ring and by providing sites for further chemical modification.
| Sensor Type | Target Analyte | Sensing Mechanism | Key Features of Halogenated Quinoline |
| Fluorescent Chemosensor | Metal Ions (e.g., Zn2+) | Fluorescence enhancement upon ion binding | Modulates fluorescence properties; provides a rigid scaffold |
| Colorimetric Sensor | Anions | Color change upon anion recognition | Influences electronic properties of the recognition site |
This table presents potential applications based on the properties of halogenated quinolines, as direct data for this compound is unavailable.
Role as Synthetic Building Blocks for Complex Organic Molecules
The presence of multiple reactive sites—two chlorine atoms and one iodine atom at specific positions on the quinoline core—makes compounds like this compound highly versatile synthetic building blocks. researchgate.net Halogenated heterocycles are frequently used in a wide array of synthetic protocols. The differential reactivity of the halogens (iodine being more reactive than chlorine in many cross-coupling reactions) allows for sequential and site-selective modifications.
This controlled reactivity is a significant advantage in multi-step syntheses, enabling the introduction of various functional groups at different stages. For example, the iodine at the C-8 position can be selectively targeted for Suzuki, Sonogashira, or Heck cross-coupling reactions, while the chlorine atoms at C-4 and C-6 can be substituted under different reaction conditions, such as nucleophilic aromatic substitution.
Many natural products contain the quinoline core, and these compounds often exhibit significant biological activity. nih.govnih.gov Halogenated quinolines serve as excellent starting materials for the synthesis of analogues of these natural products. researchgate.netnih.gov By systematically replacing the halogens with other functional groups, chemists can create libraries of related compounds to explore structure-activity relationships (SAR).
For example, the anti-malarial drug chloroquine (B1663885) is a well-known quinoline derivative. mdpi.com A hypothetical synthetic route starting from a dichloro-iodoquinoline could involve the selective functionalization at the iodine position to introduce a side chain, followed by modification at the chlorine positions to mimic or alter the structure of known bioactive molecules. This approach allows for the development of new therapeutic agents with potentially improved efficacy or reduced side effects. The introduction of a quinoline ring through structural modification of natural products is a common strategy to enhance their pharmacological properties. nih.gov
| Natural Product Class | Role of Halogenated Quinoline Precursor | Potential Modifications |
| Quinine Analogues | Provides the core quinoline scaffold | Introduction of side chains via cross-coupling at the iodine position |
| Camptothecin Derivatives | Serves as a starting point for building the pentacyclic system | Annulation reactions to form additional rings |
This table illustrates the potential use of halogenated quinolines in synthesizing analogues of natural products.
The quinoline ring system itself can be used as a scaffold to build more complex heterocyclic structures. The halogens on the quinoline ring act as handles for annulation reactions, where additional rings are fused onto the existing framework. For instance, a dihalogenated quinoline could undergo a series of reactions, such as a Buchwald-Hartwig amination followed by an intramolecular cyclization, to form a polycyclic heteroaromatic compound.
Recent advancements in synthetic methodologies, including oxidative annulation strategies, have expanded the toolkit for quinoline synthesis and its subsequent elaboration into more complex systems. mdpi.comorganic-chemistry.orgnih.gov These methods often rely on the reactivity of substituted quinolines to construct fused heterocyclic systems with diverse biological and material applications. The synthesis of iodo-quinoline derivatives has been achieved through one-pot, three-component methods, highlighting the accessibility of such building blocks. mdpi.comnih.gov
Future Directions and Research Challenges
Development of Novel and Sustainable Synthetic Routes to Polysubstituted Haloquinolines
A primary challenge in the synthesis of polysubstituted quinolines is the dependence on traditional methods that often involve precious metal catalysts (e.g., palladium, gold) and stoichiometric oxidants. mdpi.com These components not only increase the cost of synthesis but also raise significant environmental and sustainability concerns. mdpi.com Consequently, a major thrust of future research is the development of greener and more economically viable synthetic pathways.
Key future directions include:
Sustainable Catalytic Systems : A shift towards using earth-abundant and inexpensive transition metals, such as iron (Fe) and copper (Cu), is a critical area of exploration. mdpi.com These metals offer a more sustainable alternative to their precious metal counterparts without compromising catalytic efficiency.
Advanced Oxidation Protocols : The replacement of stoichiometric oxidants with environmentally benign alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is a priority. mdpi.com Furthermore, photocatalytic protocols that utilize visible light as a clean and traceless reagent are gaining prominence. mdpi.comresearchgate.net
Green Reaction Media : The use of eco-friendly solvents, such as aqueous media or ionic liquids, is being explored to minimize the environmental footprint of synthetic processes. mdpi.com Solvent-free reaction conditions, often facilitated by techniques like microwave irradiation, represent another sustainable approach that can lead to faster reaction times and simplified purification. researchgate.net
Atom Economy : Multicomponent reactions (MCRs) are being increasingly employed for the synthesis of diverse quinoline (B57606) scaffolds. rsc.org MCRs are highly efficient processes that construct complex molecules in a single step from multiple starting materials, maximizing atom economy and reducing waste. rsc.org
| Synthetic Strategy | Traditional Approach | Sustainable Future Direction | Key Advantages of Sustainable Approach |
| Catalyst | Precious metals (e.g., Palladium, Gold) mdpi.com | Earth-abundant metals (e.g., Iron, Copper) mdpi.com | Lower cost, reduced environmental impact. |
| Oxidant | Stoichiometric chemical oxidants mdpi.com | O₂, H₂O₂, Visible-light photocatalysis mdpi.comresearchgate.net | Environmentally benign, improved safety. |
| Solvent | Volatile organic compounds | Aqueous media, ionic liquids, solvent-free conditions mdpi.comresearchgate.net | Reduced pollution and waste. |
| Process | Multi-step synthesis | One-pot multicomponent reactions (MCRs) rsc.org | High atom economy, operational simplicity. |
Exploration of Unconventional Reactivity and Selectivity Patterns
Moving beyond classical synthetic transformations, future research will delve into unconventional reactivity to access novel haloquinoline structures and improve synthetic efficiency. This involves harnessing modern synthetic tools to forge complex molecular architectures with high precision.
Significant areas of exploration include:
C-H Bond Activation : Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. mdpi.comresearchgate.net Rhodium and Ruthenium-catalyzed C-H activation reactions have already demonstrated utility in quinoline synthesis. mdpi.com
Radical Chemistry : The use of radical intermediates, such as iminyl radicals generated under visible light irradiation, enables unique cyclization pathways for the construction of the quinoline core. acs.org This approach can provide access to substitution patterns that are difficult to achieve through traditional ionic pathways.
Cascade Reactions : Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a cascade or tandem process) is a highly efficient strategy. mdpi.com For instance, a photochemical E-Z isomerization of an enone followed by an intramolecular cyclocondensation can generate the quinoline scaffold in one continuous operation. researchgate.netresearchgate.net
Pericyclic Reactions : These concerted reactions, governed by orbital symmetry rules, offer a powerful method for constructing the heterocyclic core with high stereospecificity and regioselectivity, representing a key area for mechanistic exploration in quinoline synthesis. researchgate.net
Advancement of Integrated Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational chemistry and experimental synthesis is becoming indispensable for accelerating the discovery and optimization of new reactions. mdpi.com By modeling reaction pathways and predicting outcomes, computational tools can significantly reduce the amount of empirical experimentation required.
Future advancements will likely focus on:
Predictive Modeling : The integration of computational chemistry with machine learning algorithms can help to optimize reaction parameters (e.g., catalyst, solvent, temperature) and predict synthetic pathways for complex molecules like polysubstituted haloquinolines. mdpi.com
Mechanistic Elucidation : Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction mechanisms. mdpi.com For example, DFT calculations can be used to understand the regioselective formation of a specific isomer, confirming that the observed product is the result of kinetic control, which aligns with experimental data. mdpi.com
Reactivity Prediction : Computational screening of potential substrates and catalysts can identify promising candidates for experimental investigation, streamlining the discovery process. researchgate.net This predictive capability is crucial for tackling the synthesis of highly functionalized and complex heterocyclic systems.
Scalable Synthesis and Continuous Flow Methodologies for Halogenated Quinoline Derivatives
Bridging the gap between laboratory-scale synthesis and industrial production requires the development of scalable and robust methodologies. Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of quinolines and other heterocyclic compounds. researchgate.netresearchgate.net
Key advantages and research directions in this area include:
Enhanced Safety and Efficiency : Continuous flow reactors offer better control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates and reactive reagents. researchgate.netacs.org
Scalability : Flow chemistry enables the production of gram-per-hour quantities of quinoline products, demonstrating a clear path to larger-scale manufacturing. researchgate.netucd.ie
Photochemical Applications : Flow reactors are particularly well-suited for photochemical reactions. The short path length of the tubing ensures uniform irradiation of the reaction mixture, which minimizes decomposition from over-irradiation and often leads to higher yields and purities compared to batch methods. researchgate.netresearchgate.net High-power LED lamps have proven more efficient than traditional mercury lamps for these processes. ucd.ie
Telescoped Reactions : Flow systems allow for the "telescoping" of multiple reaction steps into a single, uninterrupted process. For example, the output from a photochemical quinoline synthesis can be directly fed into a subsequent reactor for a hydrogenation reaction, generating tetrahydroquinolines without isolating the intermediate. researchgate.netucd.ie
| Feature | Batch Processing | Continuous Flow Processing |
| Scalability | Often challenging to scale up | Readily scalable by extending run time researchgate.net |
| Safety | Poor heat transfer, potential for thermal runaway | Excellent heat and mass transfer, smaller reaction volumes enhance safety acs.org |
| Photochemistry | Non-uniform irradiation, potential for over-irradiation researchgate.net | Uniform irradiation, minimized decomposition, higher efficiency researchgate.netresearchgate.net |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Productivity | Lower throughput for optimization | Rapid optimization and potential for high throughput (e.g., >1 g/hr) ucd.ie |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
